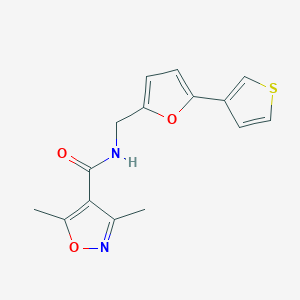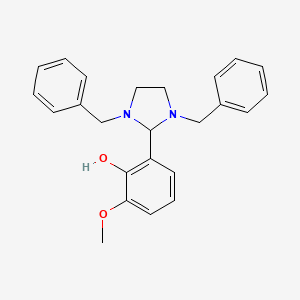
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-pyrazol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C20H19N9O and its molecular weight is 401.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Herbicidal Applications
Compounds with pyridazinone and triazole derivatives exhibit significant herbicidal activities. The mode of action of substituted pyridazinone compounds includes the inhibition of photosynthesis and the Hill reaction in plants, contributing to their phytotoxicity. These compounds are studied for their potential to interfere with chloroplast development and are resistant to metabolic detoxication in plants, indicating a dual mode of action that enhances their herbicidal efficacy. Such mechanisms are crucial for developing new herbicides with improved selectivity and environmental compatibility (Hilton et al., 1969).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of compounds bearing structural similarities to pyrazolyl and pyridazinyl derivatives have been extensively studied. Techniques such as gas chromatography are utilized to determine the content of active ingredients in herbicide formulations, highlighting the importance of precise analytical methods in quality control and formulation design. These studies also address the challenge of detecting impurities, which can significantly impact both the efficacy and safety of chemical compounds used in agricultural applications (Výboh et al., 1974).
Antimicrobial and Antifungal Properties
Derivatives of pyrazole and isoxazole, akin to the structural features of the compound , have been synthesized and tested for their antibacterial and antifungal activities. Such compounds demonstrate promising results against a range of bacterial and fungal pathogens, making them potential candidates for the development of new antimicrobial agents. This research underscores the ongoing need for novel antimicrobials in the face of rising antibiotic resistance (Sanjeeva et al., 2022).
Antiviral and Antitumoral Activity
The exploration of triazolothiadiazine derivatives reveals their potential in vitro anticoronavirus and antitumoral activities. Structural modifications on these compounds can fine-tune their biological properties towards specific antiviral or antitumoral actions. Such studies are pivotal for the development of targeted therapies against viral infections and cancer, indicating the broad therapeutic potential of compounds with complex heterocyclic structures (Jilloju et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds with 1,2,4-triazole and pyrazole moieties have been reported to exhibit cytotoxic activities against various cancer cell lines .
Mode of Action
Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis . This suggests that the compound might interact with its targets, leading to changes in the cell cycle and ultimately inducing cell death.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The presence of heterocyclic moieties like 1,2,4-triazole and pyrazole in the compound might influence its pharmacokinetic properties, potentially enhancing its bioavailability .
Result of Action
The compound’s action at the molecular and cellular level is likely to result in the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This could lead to a reduction in tumor growth.
Propiedades
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N9O/c30-20(16-3-1-4-17(13-16)28-8-2-7-22-28)27-11-9-26(10-12-27)18-5-6-19(25-24-18)29-15-21-14-23-29/h1-8,13-15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJFIEUHNCLXGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethyloxane-4-carboxylic acid](/img/structure/B2746574.png)

![3-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2746579.png)

![N-(3-methylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2746583.png)
![2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2746585.png)
![Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate](/img/structure/B2746587.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2746589.png)

![2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2746591.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2746592.png)